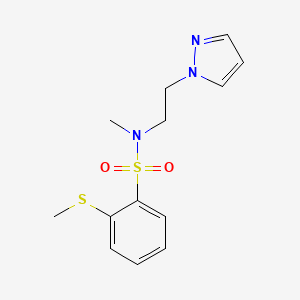
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile, also known as DI-Pyrimidine, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been shown to exhibit significant biological activity, making it an attractive candidate for further investigation.
Mécanisme D'action
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee exerts its biological effects by targeting specific molecular pathways. In cancer cells, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee induces apoptosis by activating the caspase pathway. In Alzheimer's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee reduces the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase. In Parkinson's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee protects dopaminergic neurons by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of beta-amyloid plaques, and protection of dopaminergic neurons. These effects are mediated by the compound's ability to target specific molecular pathways, as described above.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee in lab experiments is its potent biological activity, which makes it an attractive candidate for further investigation. However, one of the limitations of using 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee. One potential avenue is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Another potential direction is to explore its potential as a treatment for Alzheimer's disease and Parkinson's disease, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the molecular mechanisms underlying the compound's biological effects, as well as to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of DI- Pyrimidine involves the reaction of 2,3-dihydro-1H-inden-5-ol with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Applications De Recherche Scientifique
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been extensively studied for its potential therapeutic applications in various fields, including cancer research, Alzheimer's disease, and Parkinson's disease. In cancer research, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the progression of the disease.
Propriétés
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-8-12-7-14(17-9-16-12)18-13-5-4-10-2-1-3-11(10)6-13/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQJULZLHPIWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC=NC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)

![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)